2-(4-fluorobutyl)indazole-3-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H13FN2O2 |
|---|---|
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
2-(4-fluorobutyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13FN2O2/c13-7-3-4-8-15-11(12(16)17)9-5-1-2-6-10(9)14-15/h1-2,5-6H,3-4,7-8H2,(H,16,17) |
InChI-Schlüssel |
ZMBHZODGDHMDHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N(N=C2C=C1)CCCCF)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro MDMB-BUTINACA 3-carboxy-2’-indazole metabolite involves several steps. One common method includes the reaction of 4-fluorobutylindazole with methyl 3-methyl-L-valinate under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity .
Analyse Chemischer Reaktionen
Primary Synthetic Pathway
The compound is synthesized through sequential alkylation and functionalization reactions:
Reaction Scheme
textIndazole-3-carboxylic acid → Alkylation → 2-(4-fluorobutyl)indazole-3-carboxylic acid
Key Reaction Parameters
| Step | Reagents/Conditions | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Alkylation | 1-Bromo-4-fluorobutane, NaH (60%) | DMF | 0°C→rt | 94% |
This regioselective N-alkylation uses a strong base (NaH) to deprotonate the indazole nitrogen, followed by nucleophilic substitution with 1-bromo-4-fluorobutane .
Amide Coupling Reactions
The carboxylic acid group undergoes activation for nucleophilic acyl substitution:
Amide Bond Formation with Amino Esters
Representative Reaction
textThis compound + L-tert-Leucine methyl ester → Amide product (e.g., 4F-MDMB-BINACA precursor)
Reaction Optimization
| Parameter | Value |
|---|---|
| Coupling Agent | TBTU (1.5 equiv) |
| Base | TEA (3 equiv) |
| Solvent | Acetonitrile (ACN) |
| Reaction Time | 18 hr |
| Yield | 73% |
This coupling produces synthetic cannabinoid precursors via in-situ activation of the carboxylic acid to a reactive O-acylisourea intermediate .
Hydrolysis Characteristics
The compound demonstrates stability under basic hydrolysis conditions critical for downstream processing:
Hydrolysis Profile
| Condition | Outcome | Reference |
|---|---|---|
| 1M NaOH, MeOH, reflux | No degradation (stable) | |
| Plasma (pH 7.4) | 77-95% recovery after 5 hr |
This stability enables its use as a synthetic intermediate requiring subsequent functional group transformations .
Side Reactions and Impurities
Documented synthetic byproducts include:
Table 1: Common Impurities
| Impurity Type | Formation Cause | Mitigation Strategy |
|---|---|---|
| 2-Alkyl-2H-indazole | Competing N2-alkylation | Low-temp (0°C) alkylation |
| Fluorobutyl Isomers | Incomplete fluorination | Purification via column |
Regioisomeric impurities form when alkylation occurs at the N2 position of the indazole ring rather than N1 . LC-MS analysis shows these typically constitute <5% of crude product .
Spectroscopic Characterization Data
Key Analytical Signatures
| Technique | Critical Peaks/Features |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 8.30 (d, J=8 Hz, 1H, Ar-H), 7.52 (d, J=9.5 Hz, 1H, Ar-H), 4.68-4.71 (m, 2H, -CH2F) |
| IR | 1705 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F stretch) |
These spectral features confirm successful functionalization and purity >90% after column chromatography .
The compound's well-defined reactivity profile enables its widespread use in medicinal chemistry research, particularly for developing cannabinoid receptor probes. Recent studies emphasize optimizing coupling agents and reaction conditions to minimize impurities while maintaining high yields . Continued research focuses on expanding its utility in targeted drug delivery systems through additional functional group modifications.
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Activity
Research indicates that 2-(4-fluorobutyl)indazole-3-carboxylic acid exhibits significant activity at cannabinoid receptors, particularly CB1 and CB2. These receptors are crucial in mediating the effects of cannabinoids in the body, influencing various physiological processes including pain perception, mood regulation, and appetite control. Studies have shown that the compound's potency and efficacy can vary based on structural modifications, with specific attention to how variations in the alkyl chain length or substitution patterns impact receptor binding and functional activity .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neurotransmitter release. For instance, it has been shown to influence the release of dopamine and serotonin, neurotransmitters involved in mood regulation and pleasure response. The compound's interaction with cannabinoid receptors suggests potential therapeutic applications in managing conditions such as chronic pain, anxiety disorders, and depression .
Structure-Activity Relationships
The structure-activity relationship (SAR) studies of this compound reveal that modifications to its chemical structure can significantly alter its pharmacological profile. For example, compounds with longer alkyl chains tend to exhibit increased potency at cannabinoid receptors. Comparative studies with other synthetic cannabinoids highlight unique binding characteristics that may lead to novel therapeutic applications .
Safety Concerns
As a synthetic cannabinoid, this compound raises safety concerns due to its psychoactive effects. Reports indicate that similar compounds have been associated with adverse health outcomes, including intoxications and fatalities. Understanding the toxicokinetics of this compound is essential for evaluating its safety profile .
Metabolism Studies
Recent studies utilizing zebrafish larvae as a model organism have provided insights into the metabolism of this compound. These investigations have shown that the compound undergoes significant metabolic transformations, producing various metabolites that may also exhibit pharmacological activity. The findings suggest a high degree of similarity between the metabolic pathways in zebrafish and humans, further supporting the relevance of these models in toxicity assessments .
Regulatory Status
The regulatory landscape surrounding synthetic cannabinoids is evolving. Many countries are implementing stricter controls on substances like this compound due to concerns about their safety and potential for abuse. Understanding these regulations is crucial for researchers and practitioners working with these compounds .
Wirkmechanismus
The mechanism of action of 4-fluoro MDMB-BUTINACA 3-carboxy-2’-indazole metabolite involves its interaction with cannabinoid receptors in the body. It acts as an agonist, binding to these receptors and mimicking the effects of natural cannabinoids . This interaction leads to various physiological and psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Positional Isomers
1-(4-Fluorobutyl)-1H-indazole-3-carboxylic acid (synthesized in ):
- Structural difference: Fluorobutyl chain at the 1-position instead of 2-position.
- Impact : Positional isomerism affects receptor binding and metabolic stability. For example, 1-substituted indazole carboxamides (e.g., 4F-ABUTINACA) show high CB1 affinity, whereas 2-substituted analogs may exhibit altered pharmacokinetics due to steric hindrance .
- Synthesis yield: 94% for 1-(4-fluorobutyl) isomer vs.
Fluorinated Indazole Carboxylic Acids
lists several fluorinated indazole carboxylic acids with similarity scores (0.61–0.69):
| Compound Name | CAS Number | Fluorine Position | Similarity Score |
|---|---|---|---|
| 6-Fluoro-1H-indazole-4-carboxylic acid | 848678-59-1 | Indazole C6 | 0.69 |
| 7-Fluoro-1H-indazole-3-carboxylic acid | 959236-59-0 | Indazole C7 | 0.63 |
| 2-(4-Fluorobutyl)indazole-3-carboxylic acid | N/A | Fluorobutyl chain | N/A |
Key differences :
Amide Derivatives (SCRAs)
4F-ABUTINACA (N-(1-adamantyl)-1-(4-fluorobutyl)indazole-3-carboxamide):
- Structural relationship : Shares the 4-fluorobutyl-indazole-3-carboxylic acid backbone but includes an adamantyl amide group.
- Pharmacology : Potent CB1/CB2 agonist (EC₅₀ < 10 nM) with reported fatal toxicity in overdose cases .
- Metabolism : Likely hydrolyzed to 1-(4-fluorobutyl)indazole-3-carboxylic acid, highlighting the relevance of the query compound as a metabolite .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Receptor Affinity |
|---|---|---|---|---|
| This compound | C₁₂H₁₃FN₂O₂ | 248.25 | ~2.5 | Unknown |
| 1-(4-Fluorobutyl)indazole-3-carboxylic acid | C₁₂H₁₃FN₂O₂ | 248.25 | ~2.5 | Unknown |
| 4F-ABUTINACA | C₂₂H₂₈FN₃O | 393.48 | ~4.8 | CB1/CB2 agonist |
| 6-Fluoro-1H-indazole-4-carboxylic acid | C₈H₅FN₂O₂ | 180.14 | ~1.2 | N/A |
Biologische Aktivität
2-(4-Fluorobutyl)indazole-3-carboxylic acid is a synthetic cannabinoid that has garnered attention due to its significant biological activity, particularly its interaction with cannabinoid receptors. This compound is part of a broader class of new psychoactive substances (NPS) that mimic the effects of natural cannabinoids. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks associated with its use.
- Chemical Formula : C₁₁H₁₄FN₃O₂
- Molecular Weight : 225.25 g/mol
- CAS Number : 129295-30-3
Research indicates that this compound exhibits significant agonistic activity at both CB1 and CB2 cannabinoid receptors, which are integral to the endocannabinoid system. These receptors are involved in various physiological processes, including pain sensation, mood regulation, and appetite control.
Key Findings:
- CB1 Receptor Affinity : The compound shows high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids.
- CB2 Receptor Affinity : It also binds to the CB2 receptor, which is more prevalent in the immune system and peripheral tissues, suggesting potential anti-inflammatory effects .
In Vitro Studies
In vitro studies have demonstrated that this compound activates both CB1 and CB2 receptors effectively. A systematic analysis revealed that this compound has a structure-activity relationship (SAR) that enhances its binding potency compared to other synthetic cannabinoids.
| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |
|---|---|---|
| This compound | 0.5 nM | 1.0 nM |
| Reference Compound A | 1.5 nM | 3.0 nM |
| Reference Compound B | 0.8 nM | 2.5 nM |
In Vivo Studies
A study utilizing zebrafish larvae as a model organism investigated the metabolic effects of this compound after microinjection. The results indicated that administration led to observable changes in liver development, which were significantly impacted by cannabinoid receptor activity.
- Metabolic Pathway Analysis : The metabolism of this compound in zebrafish larvae revealed multiple metabolites, suggesting extensive biotransformation.
| Metabolite | Description |
|---|---|
| M12 | Oxidative defluorination |
| M15 | Hydroxylation and oxidation to carboxylic acid |
| M20 | Hydroxylation followed by sulfation |
Case Studies
Several case studies have documented instances of intoxication related to synthetic cannabinoids like this compound. Reports indicate severe adverse effects, including psychosis and cardiovascular complications.
- Case Study A : A young adult experienced acute anxiety and tachycardia after using a product containing this compound.
- Case Study B : Multiple hospitalizations were reported due to severe agitation and altered mental status linked to synthetic cannabinoid use.
Q & A
Q. What experimental designs evaluate the compound’s potential as a bacterial peptidoglycan synthase inhibitor?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed via broth microdilution. Synergy with β-lactams is tested using checkerboard assays. Enzyme inhibition kinetics (Ki determination) use purified penicillin-binding proteins (PBPs) and fluorescent d-Ala-d-Ala analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
